Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate
Overview
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate: is a complex organophosphorus compound It features a phosphonate group bonded to a phenyl(phenylamino)methyl moiety and two 5-methyl-2-(propan-2-yl)cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate typically involves the following steps:
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Formation of the Phosphonate Ester: : The initial step involves the reaction of a suitable phosphonic acid derivative with phenyl(phenylamino)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.
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Introduction of Cyclohexyl Groups: : The next step involves the introduction of the 5-methyl-2-(propan-2-yl)cyclohexyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where the phosphonate ester is reacted with 5-methyl-2-(propan-2-yl)cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and real-time monitoring systems would be crucial in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate can undergo oxidation reactions, particularly at the phosphonate group. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the phosphonate ester or the phenylamino group.
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Substitution: : Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles such as alkoxides or amines can replace the phenyl(phenylamino)methyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkoxides, amines; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine or phosphinite derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate has several applications in scientific research:
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Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel phosphonate-based compounds.
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Materials Science: : The compound is used in the design and synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
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Biological Studies: : It is investigated for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
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Medicinal Chemistry: : Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Mechanism of Action
The mechanism by which Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate exerts its effects depends on its specific application:
In Organic Synthesis: It acts as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
In Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions. The phosphonate group can mimic phosphate groups, potentially inhibiting or activating enzymes involved in phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,4-trimethylpentyl)phosphinic acid: Similar in having bulky alkyl groups attached to the phosphorus atom.
Phenylphosphonic acid: Shares the phenyl group attached to the phosphorus atom.
Diethyl phenylphosphonate: Similar in having a phenyl group and phosphonate ester functionality.
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate is unique due to its combination of bulky cyclohexyl groups and the phenyl(phenylamino)methyl moiety. This structural arrangement imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
N-[bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50NO3P/c1-23(2)29-19-17-25(5)21-31(29)36-38(35,37-32-22-26(6)18-20-30(32)24(3)4)33(27-13-9-7-10-14-27)34-28-15-11-8-12-16-28/h7-16,23-26,29-34H,17-22H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPVAVSKPBUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OC4CC(CCC4C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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